![molecular formula C17H16N4OS B2924918 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 1797874-93-1](/img/structure/B2924918.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" is an organic compound known for its complex structure, combining pyrido[4,3-d]pyrimidine and benzo[d]thiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" typically involves multi-step organic synthesis:
Formation of the pyrido[4,3-d]pyrimidine core: : The reaction generally starts with a pyridine and a suitable amine in the presence of a catalyst.
Cyclization: : The intermediate compound undergoes cyclization to form the pyrido[4,3-d]pyrimidine ring system.
Attachment of the benzo[d]thiazole: : The final step involves coupling the pyrido[4,3-d]pyrimidine system with 2-ethylbenzo[d]thiazole through a methanone bridge, typically using a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production would involve:
Optimization of reaction conditions: : Scale-up reactions may require catalyst optimization and solvent system selection.
Purification and isolation: : Techniques such as recrystallization and column chromatography are crucial for isolating the compound in high purity.
Quality control: : Ensuring consistent product quality through analytical techniques like NMR, IR, and mass spectrometry.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically leading to the formation of sulfoxides or sulfones when the thiazole ring is involved.
Reduction: : Reduction can affect the methanone bridge or the nitrogen-containing rings, leading to various reduced derivatives.
Substitution: : The compound's structure allows for various electrophilic and nucleophilic substitution reactions, particularly on the benzo[d]thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction reagents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Substitution reagents: : Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution
Major Products Formed
Sulfoxides and sulfones: : Through oxidation
Reduced methanone derivatives: : Through reduction
Substituted derivatives: : Via electrophilic and nucleophilic substitutions
Aplicaciones Científicas De Investigación
Chemistry
Ligand design: : Used in coordination chemistry for the design of metal complexes.
Catalysis: : Its derivatives can act as catalysts in organic reactions.
Biology
Enzyme inhibition: : Potential use in the design of inhibitors for enzymes like kinases and phosphatases.
Drug development: : Basis for developing therapeutic agents targeting specific pathways.
Medicine
Anticancer research: : Studies have explored its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Antimicrobial research: : Exhibits antibacterial and antifungal properties, making it a candidate for new antimicrobial drugs.
Industry
Material science: : Utilized in the development of new materials with specific electronic properties.
Polymer science: : Incorporated into polymers to enhance their thermal stability and mechanical properties.
Mecanismo De Acción
The mechanism of action for "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" involves interaction with molecular targets such as enzymes and receptors. Its effects can be attributed to:
Molecular interactions: : Binding to specific active sites on target proteins.
Pathway modulation: : Influencing signaling pathways critical for cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[4,3-d]pyrimidine derivatives: : Share the core pyrimidine structure and exhibit similar biological activities.
Benzo[d]thiazole derivatives: : Known for their antimicrobial and anticancer properties.
Uniqueness
"(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" stands out due to its hybrid structure, combining two pharmacophores, offering dual-target activity and enhancing its therapeutic potential.
Propiedades
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-ethyl-1,3-benzothiazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-16-20-14-4-3-11(7-15(14)23-16)17(22)21-6-5-13-12(9-21)8-18-10-19-13/h3-4,7-8,10H,2,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUDBMBZYMTDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC4=NC=NC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
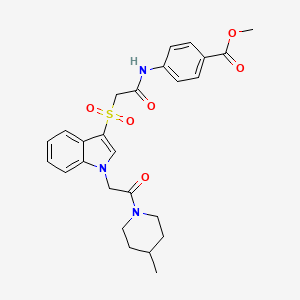
![1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2924836.png)

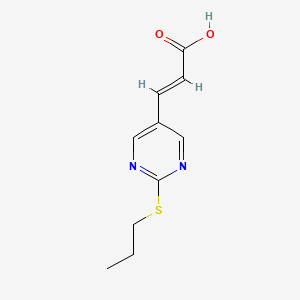
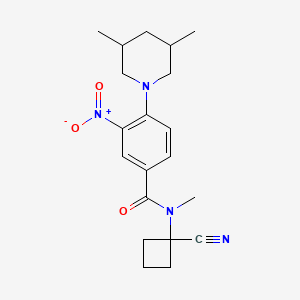

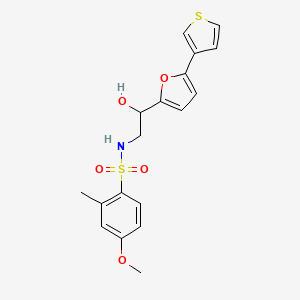
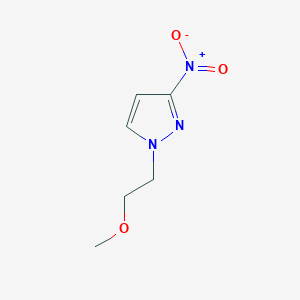
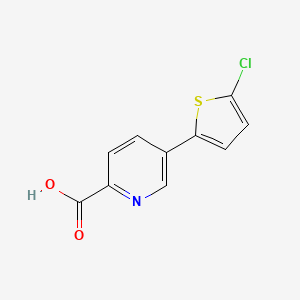
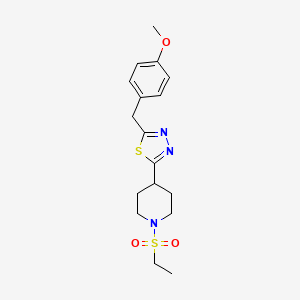
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide](/img/structure/B2924851.png)

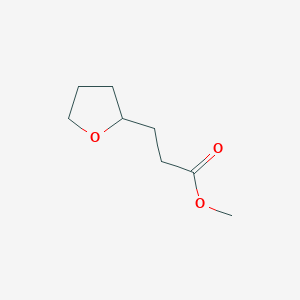
![Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2924857.png)
